Evidence Item 1: Scaffold Enables Picomolar to Nanomolar c-Met Kinase Inhibition in Optimized Derivatives
While the parent compound is an intermediate, its value is proven by the activity of its derivatives. In a direct study of 24 novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives, the most potent compounds (10b and 10f) demonstrated exceptional c-Met kinase inhibition with IC50 values in the low nanomolar range. This provides class-level evidence for the potency achievable from this specific scaffold [1].
| Evidence Dimension | Inhibitory activity against c-Met kinase (IC50) |
|---|---|
| Target Compound Data | Not applicable (derivative data provided) |
| Comparator Or Baseline | Derivative 10b (5.17 ± 0.48 nM); Derivative 10f (5.62 ± 0.78 nM); Positive control Cabozantinib (comparable) |
| Quantified Difference | Potency is comparable to the clinically approved c-Met inhibitor cabozantinib |
| Conditions | In vitro c-Met kinase inhibition assay |
Why This Matters
This data establishes the 5-methylpyrazolo[1,5-a]pyrimidine core as a validated starting point for developing highly potent c-Met inhibitors, a key target in oncology.
- [1] Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. *Bioorganic Chemistry*, 2020, 104, 104356. View Source
